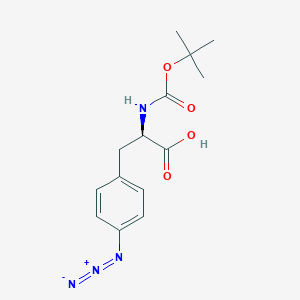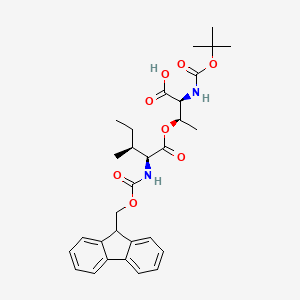
Boc-D-4-azidophe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-D-4-azidophe is a chemical compound that has garnered significant attention in various fields of research, including medical, environmental, and industrial applications. The compound is known for its unique chemical structure and potential therapeutic and industrial uses.
Aplicaciones Científicas De Investigación
Boc-D-4-azidophe has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various functionalized compounds.
Biology: Employed in the synthesis of peptides and proteins, particularly in the protection of amine groups during peptide synthesis.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
Boc-D-4-azidophe is a type of carbamate group . The primary targets of this compound are amines . Amines play a crucial role in various biological processes, including neurotransmission, and are involved in the structure of amino acids, the building blocks of proteins .
Mode of Action
The compound interacts with its targets through a process known as amine protection . In the first step, the amine attacks the carbonyl carbon of the carbonate, forming a new tetrahedral intermediate . Elimination of oxygen results in the loss of a carbonate, which can act as a base, or spontaneously decarboxylate (lose CO2) to give t-butoxide, which then neutralizes the protonated carbamate .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to peptide synthesis . The compound’s ability to protect amines is particularly important in this context, as it allows for the selective manipulation of different functional groups within a peptide chain .
Pharmacokinetics
The compound’samine protection and deprotection properties suggest that it may have significant interactions with various metabolic enzymes and transporters .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context in which it is used. In general, the compound’s ability to protect amines can facilitate the synthesis of complex peptides and proteins, potentially influencing a wide range of cellular functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s amine protection properties can be removed using acid (e.g., trifluoroacetic acid for Boc), catalytic hydrogenation (Pd-C, H2 for the CBz group) or basic conditions (piperidine for FMOC) respectively . Therefore, the pH and redox conditions of the environment can significantly impact the compound’s action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-4-azidophe typically involves the protection of the amine group using the tert-butyloxycarbonyl (Boc) group. This protection is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The azido group is introduced through nucleophilic substitution reactions, often using sodium azide as the azide source .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and maximize the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Boc-D-4-azidophe undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Sodium azide is often used as the azide source in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various azido-substituted derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Boc-D-4-aminophe: Similar in structure but with an amine group instead of an azido group.
Boc-D-4-nitrophe: Contains a nitro group instead of an azido group.
Boc-D-4-hydroxyphenylalanine: Features a hydroxyl group instead of an azido group.
Uniqueness
Boc-D-4-azidophe is unique due to its azido group, which imparts distinct reactivity and functionality compared to its analogs. The azido group can undergo a variety of chemical transformations, making this compound a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
(2R)-3-(4-azidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-14(2,3)22-13(21)16-11(12(19)20)8-9-4-6-10(7-5-9)17-18-15/h4-7,11H,8H2,1-3H3,(H,16,21)(H,19,20)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWGGRIVPTXYGU-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2S)-3-[(4-Chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613628.png)





